7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that features a quinazoline core substituted with a 2-chlorophenyl-1,2,4-oxadiazole moiety and a 2-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.
Synthesis of the quinazoline core: The quinazoline ring can be synthesized through the cyclization of an anthranilic acid derivative with a formamide or an amine.
Coupling reactions: The 2-chlorophenyl-1,2,4-oxadiazole and the 2-methoxybenzyl groups are introduced via coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced quinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged in the synthesis of more complex molecules.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of significant interest. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry
Industrially, the compound could be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to therapeutic effects. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinazoline
Uniqueness
The uniqueness of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both the oxadiazole and methoxybenzyl groups can significantly influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O4/c1-32-20-9-5-2-6-15(20)13-29-23(30)17-11-10-14(12-19(17)26-24(29)31)22-27-21(28-33-22)16-7-3-4-8-18(16)25/h2-12H,13H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBHAYSPRJOGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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